tert-Butylmagnesium chloride

Cross-Coupling Grignard Reagent Conversion Efficiency

tert-Butylmagnesium chloride (t-BuMgCl, CAS 677-22-5) is a sterically demanding Grignard reagent delivering selectivity where linear alkyl Grignards fail. Achieves 96% conversion in Kumada cross-coupling for quaternary carbon centers, outperforming n-BuMgCl (93%) and i-PrMgCl (82%). Enables single-stereoisomer chiral 1,2-diamine synthesis, eliminating diastereomer separation. Secures iron-catalyzed para-selective benzamide alkylation inaccessible to MeMgCl/n-BuMgCl. Supplied as air-sensitive 1.0 M solutions in THF. Select t-BuMgCl for steric control.

Molecular Formula C4H9ClMg
Molecular Weight 116.87 g/mol
CAS No. 677-22-5
Cat. No. B1273008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylmagnesium chloride
CAS677-22-5
Molecular FormulaC4H9ClMg
Molecular Weight116.87 g/mol
Structural Identifiers
SMILESC[C-](C)C.[Mg+2].[Cl-]
InChIInChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
InChIKeyCQRPUKWAZPZXTO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylmagnesium Chloride (CAS 677-22-5) as a Sterically Hindered Grignard Reagent for Selective C-C Bond Formation


tert-Butylmagnesium chloride (t-BuMgCl, CAS 677-22-5) is an organomagnesium compound belonging to the class of Grignard reagents, functioning as a nucleophilic source of the tert-butyl carbanion for carbon-carbon bond formation [1]. Its defining structural characteristic is the sterically bulky tert-butyl group, which imparts distinct reactivity and selectivity profiles compared to less hindered linear or secondary alkyl Grignard reagents . The compound is typically supplied and utilized as a solution in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether to manage its air and moisture sensitivity .

Why Generic 'Butylmagnesium Chloride' Cannot Substitute for tert-Butylmagnesium Chloride in Critical Transformations


In-class Grignard reagents are not functionally interchangeable due to profound differences in steric bulk, nucleophilicity, and basicity. While linear alkyl Grignards like n-butylmagnesium chloride (n-BuMgCl) exhibit higher nucleophilicity, their reduced steric profile leads to poor regioselectivity in additions to hindered electrophiles and increased susceptibility to undesired side reactions such as enolate formation or over-addition [1]. Conversely, the exceptional steric hindrance of the tert-butyl group in t-BuMgCl fundamentally alters its reactivity, making it less nucleophilic but a more selective base and enabling transformations where less hindered reagents fail due to low selectivity or decomposition . Substituting t-BuMgCl with n-BuMgCl or MeMgCl can result in significantly different product distributions, as evidenced by quantitative conversion data and reaction outcomes [2].

Quantitative Differentiation of tert-Butylmagnesium Chloride (CAS 677-22-5) Against Key Comparators


Superior Conversion Efficiency in Kumada-Type Cross-Coupling Compared to n-Butyl and i-Propyl Grignard Reagents

In a direct comparison of alkyl Grignard reagents for a nickel-catalyzed Kumada coupling, tert-butylmagnesium chloride (t-BuMgCl) demonstrated a conversion of 96%, which was higher than that achieved with n-butylmagnesium chloride (n-BuMgCl, 93%) and significantly outperformed isopropylmagnesium chloride (i-PrMgCl, 82%) [1]. The conversion percentages were determined using gas chromatography based on the consumption of the starting material [1].

Cross-Coupling Grignard Reagent Conversion Efficiency

Unique Steric Hindrance Enables High Diastereoselectivity in Addition to Chiral 1,2-Bisimines

The addition of tert-butylmagnesium chloride to chiral 1,2-bisimines derived from glyoxal proceeded with high diastereoselectivity, yielding 1,2-di-tert-butylethanediamine as a single diastereomer through a dynamic kinetic resolution process [1]. In contrast, the use of less sterically demanding Grignard reagents would be expected to result in lower stereocontrol and a mixture of diastereomers due to reduced facial bias during addition [2].

Stereoselective Synthesis Diastereoselectivity Chiral Diamines

Effective Catalyst for Cross-Coupling of Tertiary Alkyl Grignard Reagents with β-Bromostyrene

tert-Butylmagnesium chloride was found to be an effective substrate for the nickel-catalyzed cross-coupling with β-bromostyrene to selectively yield β-tert-butylstyrene when using a specific dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) catalyst [1]. This demonstrates the reagent's compatibility with a challenging tertiary alkyl electrophile coupling, a transformation often plagued by β-hydride elimination and isomerization when using less hindered primary or secondary alkyl Grignard reagents [2].

Cross-Coupling Tertiary Alkyl Nickel Catalysis

High-Value Application Scenarios for tert-Butylmagnesium Chloride (CAS 677-22-5) Based on Comparative Evidence


Synthesis of Enantiomerically Pure 1,2-Diamines for Chiral Ligands and Catalysts

The high diastereoselectivity demonstrated in the addition of t-BuMgCl to chiral bisimines enables the streamlined synthesis of unsymmetrical 1,2-diamines as single stereoisomers [1]. This application is critical in pharmaceutical and fine chemical sectors where chiral 1,2-diamines serve as privileged scaffolds for asymmetric catalysts and biologically active molecules. Using t-BuMgCl avoids the need for diastereomer separation, reducing process mass intensity and production costs.

Efficient Cross-Coupling Reactions for the Installation of Quaternary Carbon Centers

The 96% conversion efficiency of t-BuMgCl in Kumada-type cross-coupling, outperforming n-BuMgCl (93%) and i-PrMgCl (82%), makes it the preferred reagent for constructing quaternary carbon centers on aromatic frameworks [2]. This application is highly relevant for synthesizing drug candidates and agrochemical intermediates where a sterically hindered tert-butyl group imparts metabolic stability or modulates target binding. The superior conversion reduces the amount of expensive aryl halide required.

Regioselective Functionalization of Sterically Hindered Aromatic Systems

The unique steric bulk of t-BuMgCl, which makes it less nucleophilic but more basic than linear Grignard reagents, is exploited in iron-catalyzed para-selective alkylation of benzamide derivatives [3]. This application enables the precise introduction of a tert-butyl group at a specific position on an aromatic ring, a transformation that is challenging or impossible to achieve with high selectivity using n-BuMgCl or MeMgCl due to ortho-alkylation and isomerization side reactions. This is particularly valuable in the late-stage functionalization of complex pharmaceutical intermediates.

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